2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the indole and pyrrolidine rings, followed by various functional group interconversions and coupling reactions. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. It would likely exhibit a complex three-dimensional structure due to the presence of multiple ring systems and functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the indole group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide, due to its complex structure, has been a subject of interest in synthetic chemistry. It has been involved in the synthesis of various heterocyclic assemblies, showing its versatility in chemical reactions. For instance, the compound has been used as a 2-enamide in cyclocondensation reactions with oxalyl chloride, leading to the formation of new heterocyclic assemblies like 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones, showcasing the compound's potential in creating diverse molecular structures (Obydennov et al., 2017).
Antibacterial and Antifungal Properties
Research has also indicated the potential antibacterial and antifungal applications of derivatives of this compound. For instance, a series of sixteen derivatives were synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some of these compounds demonstrated promising antibacterial and antifungal activities, highlighting the potential of this compound in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Cytotoxic Activity
The compound has been explored for its cytotoxic activity, particularly in the context of cancer research. A study synthesized a novel compound derived from the indibulin and combretastatin scaffolds, known anti-mitotic agents, and tested its cytotoxic activity against breast cancer cell lines. The results showed significant cytotoxicity on cancerous cell lines while exhibiting low toxicity on normal cell lines, suggesting its potential as a selective anticancer agent (Moghadam & Amini, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-17-12-18(14-25(2,3)13-17)26-24(31)23(30)20-15-28(21-9-5-4-8-19(20)21)16-22(29)27-10-6-7-11-27/h4-5,8-9,15,17-18H,6-7,10-14,16H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFKRWKGMICGQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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